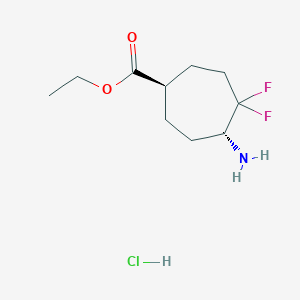

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans

Description

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate hydrochloride, trans is a chiral bicyclic compound featuring a seven-membered cycloheptane ring with stereospecific substitutions. Key structural attributes include:

- Functional groups: An ethyl ester (-COOEt), a primary amine (-NH₂) at position 5, and two fluorine atoms at position 4.

- Hydrochloride salt: Improves solubility and stability for pharmaceutical applications.

This compound is likely a precursor in drug development, leveraging fluorine’s metabolic stability and the ester’s lipophilicity for enhanced bioavailability. Its cycloheptane scaffold offers conformational flexibility distinct from smaller rings like piperidine or cyclohexene derivatives .

Properties

IUPAC Name |

ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)7-3-4-8(13)10(11,12)6-5-7;/h7-8H,2-6,13H2,1H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZOJMJJSHXBLP-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](C(CC1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and difluoro groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate ester to an alcohol.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while nucleophilic substitution of the difluoro groups can lead to a variety of substituted derivatives.

Scientific Research Applications

rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-ethyl(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylatehydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight. †Inferred from the carboxylic acid analog in .

Key Observations:

Ring Size and Flexibility :

- The cycloheptane core in the target compound allows greater conformational flexibility compared to the six-membered piperidine (rigid) or unsaturated cyclohexene (planar) rings. This flexibility may improve binding to less-conserved biological targets.

Substituent Effects: Fluorine atoms: Present only in the target and its carboxylic acid analog, fluorine enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the phenylpiperidine derivative . Ester vs.

Stereochemical Impact :

- The trans-1R,5R configuration in the target compound contrasts with the cis-1R,5S stereochemistry in the cyclohexene analog, which may lead to divergent interactions with chiral biological targets .

Research Findings and Implications

Solubility and Bioavailability

Metabolic Stability

- Fluorine substitution at position 4 reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs like the phenylpiperidine derivative .

Q & A

Q. What are the standard synthetic protocols for preparing rac-ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate hydrochloride, trans?

- Methodological Answer : The synthesis typically involves cyclization reactions under transition metal catalysis (e.g., rhodium or copper) to construct the strained cycloheptane ring. Difluoro and amino groups are introduced via nucleophilic substitution or reductive amination. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Purification employs recrystallization or chromatography under optimized solvent conditions to enhance enantiomeric purity . Computational reaction path search methods (e.g., quantum chemical calculations) can guide experimental condition optimization, reducing trial-and-error approaches .

Table 1 : Key Synthetic Steps and Optimization Parameters

Q. How can researchers confirm the stereochemical configuration (trans) and enantiomeric purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry by analyzing crystal lattice parameters and electron density maps .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with isopropanol/hexane mobile phases to separate enantiomers. Validate purity via retention time consistency and peak area ratios .

- NMR spectroscopy : Compare coupling constants (J values) of cycloheptane protons to confirm trans-diaxial vs. cis-diequatorial configurations .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reaction mechanisms of cycloheptane ring formation?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to map potential energy surfaces and identify transition states. Software like Gaussian or ORCA can simulate intermediates and activation barriers .

- Molecular dynamics (MD) simulations : Track conformational changes during ring closure under varying solvent conditions. Pair with experimental kinetic data to validate computational models .

- Machine learning (ML) : Train algorithms on reaction databases to predict optimal catalyst-substrate combinations, reducing computational resource demands .

Q. How should researchers address contradictions in experimental data, such as inconsistent enantiomeric excess (ee) values across batches?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst age) contributing to variability. Use ANOVA to identify statistically significant factors .

- Cross-validation : Compare results from multiple analytical techniques (e.g., chiral HPLC vs. polarimetry) to rule out method-specific biases .

- Feedback loops : Integrate experimental outliers into computational models to refine reaction pathways. For example, recalibrate DFT parameters using anomalous kinetic data .

Q. What advanced techniques improve enantiomeric separation for structurally similar derivatives of this compound?

- Methodological Answer :

- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to enhance ee. Requires precise control of reaction kinetics and catalyst chirality .

- Crystallization-induced diastereomer transformation (CIDT) : Use chiral resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts with distinct solubility profiles .

- Supercritical fluid chromatography (SFC) : Achieve high-resolution separation using CO₂-based mobile phases and chiral stationary phases, ideal for thermally labile compounds .

Q. How can researchers elucidate the role of fluorine atoms in modulating the compound’s reactivity or biological activity?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹⁸F-labeled analogs to track fluorine participation in reaction mechanisms via radiometric detection .

- Comparative SAR studies : Synthesize des-fluoro and mono-fluoro analogs. Test activity in enzymatic assays (e.g., kinase inhibition) to quantify fluorine’s electronic effects .

- Electrostatic potential maps : Generate computational maps to visualize fluorine’s influence on electron density distribution and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.